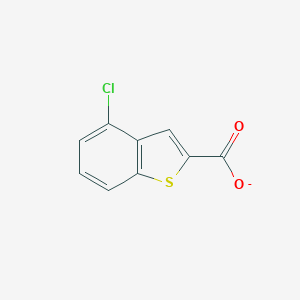

4-Chloro-1-benzothiophene-2-carboxylate

Beschreibung

The exact mass of the compound 4-Chlorobenzo[b]thiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAXPERGAMNMIJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C(=O)[O-])C(=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClO2S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427795 | |

| Record name | 4-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23967-57-9 | |

| Record name | 4-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-1-benzothiophene-2-carboxylate IUPAC name and structure

An In-Depth Technical Guide to 4-Chloro-1-benzothiophene-2-carboxylic Acid: Synthesis, Properties, and Applications in Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1-benzothiophene-2-carboxylic acid (CAS No: 23967-57-9), a pivotal heterocyclic compound in modern medicinal chemistry. We will delve into its precise nomenclature and structural features, detail its physicochemical and spectroscopic properties, and provide a validated, step-by-step synthesis protocol. The core of this guide focuses on the compound's critical role as a key starting material in the synthesis of the atypical antipsychotic drug Brexpiprazole, highlighting its significance for researchers, chemists, and professionals in drug development. The narrative is grounded in authoritative references to ensure scientific accuracy and provides field-proven insights into its handling and application.

Nomenclature and Structural Elucidation

A precise understanding of a compound's identity is foundational for its application in regulated environments like pharmaceutical development.

IUPAC Naming and Synonyms

The subject of this guide is most accurately identified by its acid form. While the term "carboxylate" refers to the conjugate base (the deprotonated anion), the stable, neutral compound used in synthesis is the carboxylic acid.

-

Preferred IUPAC Name: 4-Chlorobenzo[b]thiophene-2-carboxylic acid[1][2][3]

-

Common Synonyms: 4-Chloro-1-benzothiophene-2-carboxylic acid, 2-carboxy-4-chlorobenzo[b]thiophene[1][3]

For the remainder of this guide, we will refer to the compound by its common name, 4-Chloro-1-benzothiophene-2-carboxylic acid.

Chemical Structure

The molecule consists of a benzothiophene core, which is a bicyclic system where a benzene ring is fused to a thiophene ring. A chlorine atom is substituted at the 4-position of the benzene ring, and a carboxylic acid group is attached at the 2-position of the thiophene ring.

Molecular Formula: C₉H₅ClO₂S[1][3][6]

SMILES Notation: O=C(O)c1cc2c(Cl)cccc2s1

Chemical Structure of 4-Chloro-1-benzothiophene-2-carboxylic acid:

Key Identifiers

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and use in synthetic processes. It is typically a stable, white to off-white solid, ensuring its suitability for industrial-scale pharmaceutical manufacturing.[1]

| Property | Value | Source(s) |

| Molecular Weight | 212.65 g/mol | [1][3][6] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 220-223 °C / 260 °C | [1][2] |

| Boiling Point | 408.6 °C at 760 mmHg | [1] |

| Density | 1.546 g/cm³ | [1] |

| Flash Point | 200.9 °C | [1] |

| Purity | ≥99.0% (typical for pharmaceutical grade) | [1] |

Spectroscopic and Analytical Characterization

Validation of the compound's identity and purity is non-negotiable in drug synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural confirmation. The data presented below serves as a reliable reference for quality control.

| Analysis | ¹H NMR (DMSO-d₆, 300 MHz) | ¹³C NMR (DMSO-d₆, 75 MHz) |

| Reference | Organic Spectroscopy International[2] | Organic Spectroscopy International[2] |

| Chemical Shifts (δ) | 13.19 (brs, 1H, -COOH), 8.07 (td, 1H), 8.03 (d, 1H), 7.56 (dd, 1H), 7.54 (d, 1H) | 163.10, 142.55, 136.57, 136.50, 128.96, 127.99, 126.84, 125.01, 122.21 |

Additional spectral data including IR and Mass Spectrometry are also available through various chemical databases.[8]

Synthesis and Manufacturing Considerations

The production of 4-Chloro-1-benzothiophene-2-carboxylic acid involves sophisticated chemical processes that demand expertise in heterocyclic chemistry.[1] While numerous methods exist for constructing the benzothiophene scaffold[9], a common and practical laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.

Detailed Protocol: Synthesis via Ester Hydrolysis

This protocol describes the conversion of Methyl 4-chlorobenzo[b]thiophene-2-carboxylate to the target carboxylic acid.[7] This self-validating process includes clear steps for reaction, workup, and isolation.

Step 1: Reaction Setup

-

In a suitable reaction vessel, combine Methyl 4-chlorobenzo[b]thiophene-2-carboxylate (1.0 g, 4.44 mmol) with a solvent mixture of methanol (30 mL) and water (10 mL).

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (0.56 g, 13.3 mmol).

-

Expert Insight: LiOH is a preferred base for this hydrolysis. It is effective and less prone to promoting side reactions than stronger bases like NaOH or KOH. Using a 3-fold molar excess ensures the reaction proceeds to completion.

-

Step 2: Reaction Execution

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting ester is fully consumed.

Step 3: Workup and Isolation

-

Concentrate the reaction mixture under reduced pressure (vacuum) to remove the methanol.

-

Dilute the remaining aqueous residue with ice water (20 mL).

-

Acidify the aqueous phase to a pH of 1 using a dilute hydrochloric acid solution. This step is critical as it protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.[7]

-

Extract the acidified mixture with ethyl acetate (3 x 15 mL).

-

Expert Insight: Ethyl acetate is an effective solvent for extracting the product from the aqueous phase. Performing three extractions ensures a high recovery yield.

-

Step 4: Purification

-

Combine the organic layers and wash with a saturated brine solution. This removes residual water and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and evaporate the solvent under vacuum to yield 4-Chloro-1-benzothiophene-2-carboxylic acid as a white solid. The reported yield for this procedure is quantitative (100%).[7]

Step 5: Validation

-

Confirm the identity and purity of the final product using the analytical methods described in Section 3 (NMR) and by measuring its melting point.

Core Applications in Drug Discovery and Development

The benzothiophene scaffold is of immense interest to medicinal chemists due to its structural versatility and wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11]

Primary Application: A Critical Intermediate for Brexpiprazole

The most significant industrial application of 4-Chloro-1-benzothiophene-2-carboxylic acid is its role as a key building block in the synthesis of Brexpiprazole .[1] Brexpiprazole is an atypical antipsychotic medication used for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1][12]

The structural integrity and high purity of this intermediate are paramount for ensuring the efficacy and safety of the final Active Pharmaceutical Ingredient (API). The synthesis of a complex molecule like Brexpiprazole relies on the predictable reactivity of intermediates like 4-Chloro-1-benzothiophene.[12]

The following workflow diagram illustrates the logical progression from the key intermediate to the final drug product.

Caption: Logical workflow from the starting ester to the final Brexpiprazole drug product.

Other Research Applications

Beyond its role in the synthesis of Brexpiprazole, this compound is valuable in broader research settings:

-

Histone Deacetylase (HDAC) Inhibitors: It has been utilized as an intermediate in the preparation of potential HDAC inhibitors, a class of compounds investigated for cancer therapy.[7]

-

Novel Heterocyclic Chemistry: Its unique structure, featuring both a chlorine atom and a carboxylic acid group, makes it an intriguing starting material for chemists to explore new synthetic pathways and develop novel derivatives with potentially enhanced pharmacological properties.[1]

Conclusion and Future Outlook

4-Chloro-1-benzothiophene-2-carboxylic acid is more than just a chemical compound; it is an enabling tool for the development of life-changing pharmaceuticals. Its well-defined properties, established synthesis protocols, and, most importantly, its indispensable role in the production of Brexpiprazole underscore its value to the scientific and medical communities. As research into benzothiophene-based therapeutics continues to expand, the demand for high-purity, reliably sourced intermediates like this will undoubtedly grow, paving the way for the discovery of the next generation of innovative medicines.

References

- 1. innospk.com [innospk.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-Chlorobenzo[b]thiophene-2-carboxylic Acid [orgspectroscopyint.blogspot.com]

- 3. 4-Chloro-1-Benzothiophene-2-Carboxylic Acid | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS 23967-57-9 [matrix-fine-chemicals.com]

- 5. This compound | C9H4ClO2S- | CID 7127695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9 [chemicalbook.com]

- 8. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID(23967-57-9) 1H NMR [m.chemicalbook.com]

- 9. Benzothiophene synthesis [organic-chemistry.org]

- 10. books.rsc.org [books.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

physical and chemical properties of 4-Chloro-1-benzothiophene-2-carboxylate

An In-depth Technical Guide to 4-Chloro-1-benzothiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in modern medicinal chemistry. The document delineates its fundamental physicochemical properties, spectroscopic signatures, and established synthetic methodologies. Particular emphasis is placed on its critical role as a key intermediate in the synthesis of advanced pharmaceutical products, most notably the atypical antipsychotic agent, Brexpiprazole.[1][2][3] This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical, field-proven insights into the handling, synthesis, and application of this versatile molecule.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[4][5] Its unique electronic properties and rigid, planar structure make it an ideal building block for designing molecules that can interact with a wide range of biological targets. Substituted benzothiophenes are known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[4][5][6]

Within this important class of compounds, this compound (and its corresponding carboxylic acid) stands out as a compound of significant industrial and research interest.[1] Its structure, featuring a chlorine atom at the 4-position and a carboxylate group at the 2-position, provides two distinct points for chemical modification, making it a highly versatile intermediate for constructing more complex molecular architectures.[1] Its primary application lies in its role as a crucial precursor for Brexpiprazole, a medication used in the management of schizophrenia and major depressive disorder.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the is essential for its effective use in synthesis and research. The compound typically appears as a white to off-white solid, and its properties are summarized below.[1][7]

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 23967-57-9 | [1][7][8][9] |

| Molecular Formula | C₉H₅ClO₂S | [1][7] |

| Molecular Weight | 212.65 g/mol | [1][7][9] |

| Appearance | White to off-white solid | [1][7] |

| Melting Point | 220-223 °C (for carboxylic acid) | [1] |

| Boiling Point | 408.6 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.546 g/cm³ (Predicted) | [1] |

| Flash Point | 200.9 °C (Predicted) | [1] |

| Refractive Index | 1.719 (Predicted) | [1] |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of 4-Chloro-1-benzothiophene-2-carboxylic acid.

-

¹H NMR (300 MHz, DMSO-d₆): Key signals are observed at δ 7.54 (d, 1H), 7.56 (dd, 1H), 8.03 (d, 1H), 8.07 (td, 1H), and a broad singlet for the carboxylic proton at 13.19 (brs, 1H).[10]

-

¹³C NMR (75 MHz, DMSO-d₆): Characteristic carbon signals appear at δ 122.21, 125.01, 126.84, 127.99, 128.96, 136.50, 136.57, 142.55, and the carbonyl carbon at 163.10.[10]

The molecular structure is visualized below, indicating the key positions on the benzothiophene ring.

Caption: Structure of this compound.

Synthesis and Chemical Reactivity

Synthetic Pathway: Hydrolysis of Methyl Ester

A common and practical route to synthesize 4-Chloro-1-benzothiophene-2-carboxylic acid involves the hydrolysis of its corresponding methyl ester, methyl 4-chlorobenzo[b]thiophene-2-carboxylate.[11] This reaction is typically performed at room temperature using a strong base like lithium hydroxide (LiOH) in a mixed solvent system of methanol and water.[11]

Causality of Experimental Choices:

-

Base-Mediated Hydrolysis: LiOH is used to saponify the ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

-

Solvent System: A methanol/water mixture ensures the solubility of both the organic ester and the inorganic base, facilitating an efficient reaction.

-

Acidic Workup: After the reaction, the mixture is acidified (e.g., with HCl). This crucial step protonates the carboxylate salt formed during hydrolysis, causing the desired carboxylic acid to precipitate out of the aqueous solution as a solid.[11]

A detailed protocol for this synthesis is provided in Section 4.

Key Reactivity

The reactivity of the molecule is dominated by its two functional groups:

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, conversion to acid chlorides, and amidation. The formation of an acylhydrazone, for instance, is a key step in creating derivatives with potential antimicrobial activity.[4][6]

-

Benzothiophene Ring: The aromatic ring system can undergo electrophilic substitution reactions. The electron-donating sulfur atom and the electron-withdrawing chlorine and carboxylate groups influence the regioselectivity of these reactions. Studies on related benzothiophenes show that monosubstitution often occurs preferentially at the 2-position, though other positions can also react depending on the conditions.[12]

Experimental Protocol: Synthesis from Methyl Ester

This section provides a step-by-step methodology for the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid.

Objective: To synthesize 4-Chloro-1-benzothiophene-2-carboxylic acid via hydrolysis of its methyl ester.

Materials:

-

Methyl 4-chlorobenzo[b]thiophene-2-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine methyl 4-chlorobenzo[b]thiophene-2-carboxylate (1.0 g, 4.44 mmol) and LiOH·H₂O (0.56 g, 13.3 mmol) in a solvent mixture of methanol (30 mL) and water (10 mL).[11]

-

Reaction Execution: Stir the mixture at room temperature overnight to ensure the complete hydrolysis of the ester.[11]

-

Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure (vacuum) to remove the methanol.[11]

-

Dilution and Acidification: Dilute the remaining residue with ice water (20 mL). Carefully acidify the aqueous phase with a dilute HCl solution until the pH reaches 1. This will precipitate the carboxylic acid product.[11]

-

Extraction: Extract the acidified mixture with ethyl acetate (3 x 15 mL). The organic layers will contain the desired product.[11]

-

Washing and Drying: Combine the organic layers and wash them with a saturated brine solution. Dry the organic phase over anhydrous Na₂SO₄ to remove any residual water.[11]

-

Isolation: Evaporate the solvent under vacuum to yield 4-chlorobenzo[b]thiophene-2-carboxylic acid as a white solid.[11] The expected yield is high, approaching 100%.[11]

Caption: Workflow for the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

-

Hazard Identification: The compound is classified as causing skin and serious eye irritation.[13][14][15] It may also cause respiratory irritation.[13][15] Some data suggests it may be harmful if swallowed, in contact with skin, or if inhaled.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[14] Work in a well-ventilated area or a chemical fume hood.[14]

-

Storage: Store the compound in a tightly-closed container in a cool, dry place, away from moisture and strong oxidizing agents.[1][14]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[14][16] Do not empty into drains.[14]

Conclusion

This compound is a high-value chemical intermediate with well-defined physical and chemical properties. Its robust structure and versatile functional groups make it an indispensable building block in the pharmaceutical industry, particularly for the synthesis of Brexpiprazole. The synthetic routes are well-established, providing a reliable supply for both industrial manufacturing and academic research. As the demand for complex heterocyclic compounds in drug discovery continues to grow, the importance of foundational intermediates like this compound is set to increase, promising further applications in the development of novel therapeutics.

References

- 1. innospk.com [innospk.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Chloro-1-Benzothiophene-2-Carboxylic Acid | CymitQuimica [cymitquimica.com]

- 8. This compound | CAS 23967-57-9 [matrix-fine-chemicals.com]

- 9. scbt.com [scbt.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-Chlorobenzo[b]thiophene-2-carboxylic Acid [orgspectroscopyint.blogspot.com]

- 11. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C9H4ClO2S- | CID 7127695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid, a pivotal intermediate in the pharmaceutical industry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathways, mechanistic underpinnings, and practical experimental protocols. Emphasis is placed on the scientific rationale behind procedural choices, ensuring a blend of theoretical knowledge and actionable laboratory guidance. This guide delves into the most prevalent synthetic routes, offering detailed step-by-step methodologies, characterization data, and visual representations of the chemical transformations.

Introduction: The Significance of 4-Chloro-1-benzothiophene-2-carboxylic acid

4-Chloro-1-benzothiophene-2-carboxylic acid, with the CAS number 23967-57-9, is a heterocyclic compound of considerable interest in medicinal chemistry and pharmaceutical development.[1] Its molecular structure, featuring a benzothiophene core chlorinated at the 4-position and carboxylated at the 2-position, makes it a versatile building block for the synthesis of complex organic molecules.[1]

The primary application of this compound lies in its role as a key intermediate in the synthesis of Brexpiprazole, an atypical antipsychotic medication used in the management of schizophrenia and as an adjunctive therapy for major depressive disorder.[1][2] The precise architecture of 4-Chloro-1-benzothiophene-2-carboxylic acid is crucial for constructing the intricate molecular framework of such pharmacologically active agents.[3] Beyond this specific application, its unique substitution pattern makes it a valuable substrate for the development of novel therapeutic agents and functional materials.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-1-benzothiophene-2-carboxylic acid is essential for its synthesis, purification, and handling.

| Property | Value | Source |

| CAS Number | 23967-57-9 | [1] |

| Molecular Formula | C₉H₅ClO₂S | [1][4] |

| Molecular Weight | 212.65 g/mol | [1][4] |

| Appearance | White solid | [5] |

| Melting Point | 220-223 °C or 260 °C | [1][6][7][8] |

| Boiling Point | 408.6 °C at 760 mmHg | [1][8] |

| Density | 1.546 g/cm³ | [1] |

Synthetic Strategies and Mechanistic Considerations

The synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired purity, scalability, and overall cost-effectiveness. This section will explore a common and reliable method, as well as plausible alternative approaches based on established thiophene and benzothiophene syntheses.

Hydrolysis of Methyl 4-chlorobenzo[b]thiophene-2-carboxylate

A frequently employed final step in the synthesis of the target molecule is the hydrolysis of its corresponding methyl ester, Methyl 4-chlorobenzo[b]thiophene-2-carboxylate.[5][9] This reaction is a standard ester hydrolysis, typically carried out under basic conditions.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. A final acid-base reaction between the resulting carboxylate and the liberated methanol (or subsequent acidification of the reaction mixture) yields the desired carboxylic acid.

Caption: Mechanism of base-catalyzed ester hydrolysis.

Proposed Synthesis of the Benzothiophene Core

While the hydrolysis of the methyl ester is a straightforward final step, the construction of the substituted benzothiophene core is the more complex challenge. Drawing from established named reactions for thiophene synthesis, we can propose a viable route starting from more accessible precursors. A plausible approach involves the cyclization of a suitably substituted benzene derivative.

One such strategy could be adapted from syntheses involving the reaction of a substituted thiophenol with an appropriate three-carbon electrophile, followed by cyclization. For the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid, a potential starting material would be 3-chlorothiophenol.

Proposed Retrosynthetic Analysis:

Caption: Retrosynthetic analysis for the target molecule.

This retrosynthetic analysis suggests a forward synthesis commencing with the reaction of 3-chlorothiophenol with a reagent such as methyl 2-chloro-3-oxobutanoate, followed by an intramolecular cyclization and subsequent aromatization to form the benzothiophene ring system.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid.

Synthesis of Methyl 4-chlorobenzo[b]thiophene-2-carboxylate (Proposed)

Disclaimer: This protocol is a proposed adaptation of general benzothiophene synthesis methods and should be optimized for specific laboratory conditions.

Materials:

-

3-Chlorothiophenol

-

Methyl 2-chloro-3-oxobutanoate

-

Sodium methoxide

-

Methanol

-

Toluene

-

p-Toluenesulfonic acid

Procedure:

-

Thioether Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in methanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add 3-chlorothiophenol (1.0 equivalent) dropwise at room temperature. After the addition is complete, add methyl 2-chloro-3-oxobutanoate (1.05 equivalents) and stir the mixture at reflux for 4-6 hours.

-

Work-up and Isolation: After cooling to room temperature, remove the methanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude thioether.

-

Cyclization and Aromatization: To the crude thioether in toluene, add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Purification: After completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Methyl 4-chlorobenzo[b]thiophene-2-carboxylate.

Synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid

Materials:

-

Methyl 4-chlorobenzo[b]thiophene-2-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Methanol

-

Water

-

Hydrochloric acid (HCl), dilute solution

-

Ethyl acetate

Procedure:

-

Hydrolysis: In a round-bottom flask, dissolve Methyl 4-chlorobenzo[b]thiophene-2-carboxylate (1.0 g, 4.44 mmol) in a mixture of methanol (30 mL) and water (10 mL).[5] Add lithium hydroxide monohydrate (0.56 g, 13.3 mmol) to the solution.[5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight.[5] Monitor the progress of the reaction by TLC until the starting material is no longer detectable.

-

Work-up: Concentrate the reaction mixture under vacuum to remove the methanol.[5] Dilute the residue with ice water (20 mL).[5]

-

Acidification and Extraction: Acidify the aqueous phase to a pH of 1 by the dropwise addition of a dilute hydrochloric acid solution.[5] A white precipitate should form. Extract the acidified mixture with ethyl acetate (3 x 15 mL).[5]

-

Isolation and Drying: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[5]

-

Final Product: Evaporate the solvent under reduced pressure to yield 4-Chloro-1-benzothiophene-2-carboxylic acid as a white solid (yields are reported to be quantitative).[5]

Characterization Data

The identity and purity of the synthesized 4-Chloro-1-benzothiophene-2-carboxylic acid should be confirmed by various analytical techniques.

| Technique | Observed Data |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 13.19 (brs, 1H), 8.07 (td, 1H, J = 7.6, 0.9 Hz), 8.03 (d, 1H, J = 0.7 Hz), 7.56 (dd, 1H, J = 17.8, 7.7 Hz), 7.54 (d, 1H, J = 11.6, 7.7 Hz)[6][7] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 163.10, 142.55, 136.57, 136.50, 128.96, 127.99, 126.84, 125.01, 122.21[6][7] |

| Elemental Analysis | Calculated for C₉H₅ClO₂S: C, 50.83%; H, 2.37%. Found: C, 50.84%; H, 2.21%[6][7] |

Safety and Handling

Appropriate safety precautions should be taken when performing the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

-

Reagent Handling: Thiophenols are known for their unpleasant odors and potential toxicity; handle with care. Strong acids and bases should be handled with appropriate caution.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has detailed the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid, a crucial intermediate in the pharmaceutical industry. The presented methodologies, including a reliable hydrolysis protocol and a proposed route for the construction of the benzothiophene core, provide a solid foundation for researchers in the field. The emphasis on mechanistic understanding and detailed experimental procedures is intended to facilitate the successful and safe synthesis of this valuable compound. Further research may focus on the development of more sustainable and atom-economical synthetic routes.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chloro-1-Benzothiophene-2-Carboxylic Acid | CymitQuimica [cymitquimica.com]

- 5. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9 [chemicalbook.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-Chlorobenzo[b]thiophene-2-carboxylic Acid [orgspectroscopyint.blogspot.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-Chlorobenzo[b]thiophene a key intermediate in brexpiprazole synthesis [orgspectroscopyint.blogspot.com]

- 8. 4-Chlorobenzo[b]thiophene-2-carboxylic acid [myskinrecipes.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Chloro-1-benzothiophene-2-carboxylic Acid

This guide provides a comprehensive technical overview of 4-Chloro-1-benzothiophene-2-carboxylic acid, a pivotal heterocyclic compound in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and critical applications of this molecule, grounding all claims in authoritative data.

Introduction: A Key Building Block in Pharmaceutical Synthesis

4-Chloro-1-benzothiophene-2-carboxylic acid (CAS No: 23967-57-9), also known as 4-Chlorobenzo[b]thiophene-2-carboxylic acid, is a specialized organic molecule that has garnered significant interest within the pharmaceutical industry.[1] Its structure, which features a benzothiophene core substituted with a chlorine atom and a carboxylic acid group, imparts a unique combination of stability and reactivity. This makes it an indispensable intermediate, most notably in the synthesis of advanced therapeutic agents like the atypical antipsychotic drug Brexpiprazole.[1][2] Beyond this primary application, its versatile scaffold serves as a valuable starting point for the development of novel heterocyclic compounds, a cornerstone of medicinal chemistry.[1]

Physicochemical and Spectroscopic Profile

The precise characterization of a compound is fundamental to its application in research and development. The properties of 4-Chloro-1-benzothiophene-2-carboxylic acid have been well-documented, providing a reliable basis for its use in complex synthetic pathways.

Core Properties

A summary of the key quantitative data for 4-Chloro-1-benzothiophene-2-carboxylic acid is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅ClO₂S | [1][3] |

| Molecular Weight | 212.65 g/mol | [1][3] |

| CAS Number | 23967-57-9 | [1][3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 220-223 °C / 260 °C | [1][4] |

| Boiling Point | 408.6 °C at 760 mmHg | [1] |

| Density | 1.546 g/cm³ | [1] |

| Flash Point | 200.9 °C | [1] |

Note: Discrepancies in melting point values exist in the literature, which may be attributable to different analytical methods or sample purity.

Chemical Structure

The structural formula of 4-Chloro-1-benzothiophene-2-carboxylic acid is foundational to its chemical behavior.

Caption: Structure of 4-Chloro-1-benzothiophene-2-carboxylic acid.

Spectroscopic Data

Spectroscopic analysis provides incontrovertible evidence of a molecule's identity and structure. The nuclear magnetic resonance (NMR) data for this compound are particularly informative.

-

¹H NMR (300 MHz, DMSO-d₆) : δ 13.19 (brs, 1H, -COOH), 8.07 (td, 1H, J = 7.6, 0.9 Hz), 8.03 (d, 1H, J = 0.7 Hz), 7.56 (dd, 1H, J = 17.8, 7.7 Hz), 7.54 (d, 1H, J = 11.6, 7.7 Hz).[4]

-

¹³C NMR (75 MHz, DMSO-d₆) : δ 163.10, 142.55, 136.57, 136.50, 128.96, 127.99, 126.84, 125.01, 122.21.[4]

The proton NMR spectrum clearly shows the acidic proton of the carboxylic acid at 13.19 ppm and distinct signals for the aromatic protons on the benzothiophene ring system. The carbon NMR confirms the presence of nine unique carbon atoms, including the carboxyl carbon at 163.10 ppm.

Synthesis and Mechanism

The reliable synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid is crucial for its industrial application. A common and efficient laboratory-scale method involves the hydrolysis of its methyl ester precursor.

Experimental Protocol: Hydrolysis of Methyl 4-chlorobenzo[b]thiophene-2-carboxylate

This procedure is a self-validating system; the successful synthesis is confirmed by the precipitation of the product upon acidification, which is then verified by melting point and spectroscopic analysis.

Step 1: Reaction Setup

-

In a suitable reaction vessel, combine methyl 4-chlorobenzo[b]thiophene-2-carboxylate (1.0 g, 4.44 mmol) with a solvent mixture of methanol (30 mL) and water (10 mL).

-

Causality: Methanol is used to dissolve the ester, while water is required for the hydrolysis reaction and to dissolve the base, creating a homogeneous reaction environment.

Step 2: Saponification

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (0.56 g, 13.3 mmol) to the mixture.

-

Stir the reaction at room temperature overnight.

-

Causality: LiOH acts as the base to catalyze the saponification (hydrolysis) of the ester to its corresponding carboxylate salt. Using a molar excess of LiOH ensures the reaction proceeds to completion.

Step 3: Workup and Isolation

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the residue with ice water (20 mL).

-

Acidify the aqueous phase to a pH of 1 using a dilute hydrochloric acid solution. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Causality: The product is insoluble in acidic aqueous media, allowing for its separation.

Step 4: Purification

-

Extract the acidified mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under vacuum to yield 4-chlorobenzo[b]thiophene-2-carboxylic acid as a white solid.

-

Causality: Extraction with ethyl acetate transfers the product to the organic phase, leaving inorganic salts behind. The brine wash removes residual water, and Na₂SO₄ completes the drying process.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of 4-Chloro-1-benzothiophene-2-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiophene scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities. Derivatives have been investigated for antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.

Key Intermediate for Brexpiprazole

The most prominent application of 4-Chloro-1-benzothiophene-2-carboxylic acid is its role as a crucial intermediate in the industrial synthesis of Brexpiprazole.[1] Brexpiprazole is an atypical antipsychotic medication used in the management of schizophrenia and as an adjunctive therapy for major depressive disorder.[1][2] The synthesis of such a complex and highly regulated active pharmaceutical ingredient (API) demands intermediates of high purity and with a precise chemical composition, a role for which this compound is perfectly suited due to its stable chlorinated benzothiophene structure.[1]

Broader Research Significance

Beyond its established role, the unique structure of 4-Chloro-1-benzothiophene-2-carboxylic acid makes it a compound of interest for further research and development.[1]

-

Histone Deacetylase (HDAC) Inhibitors : It has been utilized as an intermediate in the preparation of HDAC inhibitors, a class of compounds investigated for cancer therapy.[3]

-

Novel Heterocycles : The reactivity of the carboxylic acid group allows for a variety of chemical transformations, enabling chemists to explore novel derivatives with potentially enhanced or entirely new pharmacological properties.[1]

-

Antimicrobial Agents : The broader class of substituted benzothiophenes has been explored for activity against multidrug-resistant bacteria, such as Staphylococcus aureus, suggesting a potential avenue for future derivatization studies.

Safety and Handling

According to available safety data, 4-Chloro-1-benzothiophene-2-carboxylic acid and similar chlorinated thiophene derivatives are categorized as irritants. Standard laboratory safety protocols should be strictly followed.

-

Hazards : May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautions : Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation and inhalation.

-

First Aid : In case of contact, wash skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

4-Chloro-1-benzothiophene-2-carboxylic acid is more than a simple chemical intermediate; it is a key enabler in the production of life-changing pharmaceuticals and a versatile tool for ongoing research. Its well-defined physicochemical properties, reliable synthesis, and proven utility underscore its importance in the fields of organic synthesis and medicinal chemistry. This guide provides the foundational knowledge required for scientists and researchers to effectively and safely utilize this valuable compound in their work.

References

The Enduring Scaffold: An In-depth Technical Guide to the Discovery and History of Benzothiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, represents a cornerstone in the architecture of medicinally and materially significant molecules.[1][2] Its rigid, planar structure and the presence of a sulfur atom confer unique electronic and lipophilic properties, making it a privileged scaffold in drug discovery.[3][4] This guide provides a comprehensive exploration of the discovery and historical evolution of benzothiophene chemistry, from its early identification in coal tar to its central role in modern synthetic and medicinal chemistry. We will delve into the foundational synthetic strategies that first unlocked this versatile molecule and trace the development of more sophisticated methods that have enabled the synthesis of complex, biologically active derivatives.

I. The Genesis of a Scaffold: Discovery and Early History

The story of benzothiophene begins not in a pristine laboratory, but in the complex, tarry residue of industrial coal gasification. Initially, it was an unnamed constituent of the naphthalene fraction of coal tar, a testament to its similar physical properties, including a comparable naphthalene-like odor.[2]

A Historical Timeline of Key Milestones

-

Early 1900s: Benzothiophene, then often referred to as thianaphthene, was identified as a sulfur-containing impurity in coal tar distillates.[2] Its presence was often considered a nuisance in the purification of naphthalene.

-

1922: The first synthesis of a benzo[c]thiophene derivative, 1,3-diphenylbenzo[c]thiophene, was reported, although its structure was not correctly identified until 1937.[5] This marked the beginning of synthetic efforts to access this heterocyclic system.

-

1962: The parent benzo[c]thiophene was finally isolated and characterized, revealing its inherent instability compared to its benzo[b] isomer.[5]

-

Mid-20th Century: The development of various analytical techniques, including spectroscopy, allowed for the definitive structural elucidation of benzo[b]thiophene and its derivatives, confirming the fusion of a benzene and thiophene ring.[6]

The journey from an industrial byproduct to a well-characterized heterocyclic compound laid the groundwork for its exploration as a building block in organic synthesis.

II. The Art of the Build: Synthetic Methodologies for the Benzothiophene Core

The construction of the benzothiophene scaffold has been a subject of intense research for over a century, leading to a diverse arsenal of synthetic strategies. These can be broadly categorized into classical methods, which form the bedrock of benzothiophene chemistry, and modern techniques that offer greater efficiency, versatility, and functional group tolerance.

A. Classical Synthetic Strategies: The Foundational Pillars

These methods often rely on intramolecular cyclization reactions, forming the thiophene ring onto a pre-existing benzene derivative.

A venerable method for constructing the benzothiophene ring involves the Friedel-Crafts acylation of a thiophene or a substituted benzene, followed by cyclization. A common approach is the reaction of a thiophenol with an α-halo ketone, followed by acid-catalyzed cyclization.

Experimental Protocol: Synthesis of 2-acetyl-3-methylbenzo[b]thiophene via Friedel-Crafts Acylation

This protocol is an illustrative example of a Friedel-Crafts acylation approach.

Materials:

-

Benzo[b]thiophene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

To this mixture, add a solution of benzo[b]thiophene (1.0 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2-acetyl-3-methylbenzo[b]thiophene.[7][8]

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which can be further modified to produce benzothiophene derivatives.[9][10] The classical Gewald synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[11][12]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol provides a general procedure for the Gewald reaction.

Materials:

-

A ketone or aldehyde (e.g., cyclohexanone)

-

An active methylene nitrile (e.g., malononitrile)

-

Elemental sulfur

-

A base (e.g., morpholine or triethylamine)

-

A solvent (e.g., ethanol or methanol)

Procedure:

-

To a round-bottom flask, add the carbonyl compound (1.0 equivalent), the active methylene nitrile (1.0 equivalent), and elemental sulfur (1.2 equivalents).

-

Add the solvent (e.g., ethanol) to the flask.

-

Add the base (e.g., morpholine, 10-20 mol%) to the reaction mixture.

-

Stir the mixture at room temperature or gently heat to 40-50 °C.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with cold solvent and dry to obtain the crude 2-aminothiophene derivative.

-

Further purification can be achieved by recrystallization.[10][13]

B. Modern Synthetic Innovations: Expanding the Horizons

Contemporary synthetic chemistry has introduced a plethora of novel methods for benzothiophene synthesis, often characterized by milder reaction conditions, improved atom economy, and the ability to introduce diverse substituents.

These elegant one-pot transformations involve a series of intramolecular reactions to rapidly construct the benzothiophene core from simple starting materials. A notable example is the Knoevenagel condensation–Michael addition–intramolecular Thorpe-Ziegler cyclization sequence.[6]

Palladium-, copper-, and gold-catalyzed reactions have revolutionized the synthesis of substituted benzothiophenes. These methods often involve the intramolecular cyclization of appropriately functionalized precursors.[14]

Visible-light photocatalysis and electrosynthesis have emerged as green and sustainable alternatives for benzothiophene synthesis, often proceeding under mild, oxidant- and metal-free conditions.[15]

Diagram 1: Key Synthetic Pathways to the Benzothiophene Scaffold

Caption: Overview of classical and modern synthetic routes to benzothiophenes.

III. The Benzothiophene Scaffold in Drug Development: A Privileged Structure

The benzothiophene nucleus is a prominent feature in a number of clinically successful drugs, spanning a wide range of therapeutic areas.[3][4] Its ability to serve as a bioisostere for other aromatic systems, such as indole, and its favorable pharmacokinetic properties have made it a go-to scaffold for medicinal chemists.[2]

A. Raloxifene: A Selective Estrogen Receptor Modulator (SERM)

Raloxifene is a cornerstone in the treatment and prevention of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer.[1][15]

-

Mechanism of Action: Raloxifene acts as a selective estrogen receptor modulator (SERM). It exhibits estrogen agonistic effects on bone and lipid metabolism while demonstrating estrogen antagonistic effects in breast and uterine tissues.[1][4][16] This tissue-selective activity is mediated through its binding to estrogen receptors (ERα and ERβ), leading to differential gene expression in various tissues.[1][15]

-

Structure-Activity Relationship (SAR): The benzothiophene core of raloxifene is crucial for its high-affinity binding to the estrogen receptor. The specific substitution pattern, including the phenolic hydroxyl groups and the piperidine side chain, dictates its tissue-selective agonist/antagonist profile.[17]

Diagram 2: Mechanism of Action of Raloxifene

Caption: Raloxifene's tissue-selective agonist and antagonist actions.

B. Sertaconazole: An Antifungal Agent

Sertaconazole is a topical antifungal medication used to treat skin infections.[2]

-

Mechanism of Action: Sertaconazole's antifungal activity stems from a dual mechanism. Like other azole antifungals, it inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, by blocking the enzyme 14α-demethylase.[5][6][18][19] Uniquely, the benzothiophene ring in sertaconazole is thought to mimic tryptophan, enabling it to disrupt the fungal cell membrane directly, leading to leakage of cellular contents and fungal cell death.[2]

C. Zileuton: An Anti-Asthmatic Drug

Zileuton is used in the management of asthma.[14]

-

Mechanism of Action: Zileuton is a potent and specific inhibitor of 5-lipoxygenase, an enzyme crucial for the biosynthesis of leukotrienes.[3][14][20][21][22] By blocking this enzyme, zileuton prevents the production of pro-inflammatory leukotrienes, thereby reducing airway inflammation, bronchoconstriction, and mucus production associated with asthma.[3][21]

D. Emerging Therapeutic Applications

The versatility of the benzothiophene scaffold continues to be exploited in the development of novel therapeutic agents.

-

Anticancer Agents: Numerous benzothiophene derivatives have been investigated as potent anticancer agents, with some acting as tubulin polymerization inhibitors or kinase inhibitors.[23][24][25][26] The structure-activity relationships of these compounds are an active area of research, with modifications to the substitution pattern on the benzothiophene ring leading to significant changes in potency and selectivity.[27]

-

Kinase Inhibitors: Benzothiophene-based compounds have shown promise as inhibitors of various protein kinases, which are key targets in cancer and other diseases.[23][28] The rigid benzothiophene core provides a stable platform for the presentation of functional groups that can interact with the ATP-binding site of kinases.

IV. Conclusion

From its humble origins as an impurity in coal tar, benzothiophene has evolved into a molecule of immense significance in synthetic and medicinal chemistry. The historical development of its synthesis, from classical cyclization reactions to modern catalytic methods, has provided chemists with a powerful toolkit to access a vast chemical space. The continued success of benzothiophene-based drugs in the clinic and the ongoing exploration of new therapeutic applications underscore the enduring importance of this remarkable heterocyclic scaffold. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the benzothiophene core is poised to remain a central element in the design and discovery of future generations of innovative medicines.

V. References

-

Raloxifene - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

-

Sertaconazole - Wikipedia. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

-

Mechanism of action of Sertaconazole. (2022, January 28). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--

-

Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation. (1998). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

-

Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

-

Raloxifene - Wikipedia. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

-

What is the mechanism of Sertaconazole Nitrate? (2024, July 17). Patsnap Synapse. Retrieved January 5, 2026, from --INVALID-LINK--

-

Zileuton - StatPearls - NCBI - NIH. (2024, February 1). Retrieved January 5, 2026, from --INVALID-LINK--

-

What is the mechanism of Zileuton? (2024, July 17). Patsnap Synapse. Retrieved January 5, 2026, from --INVALID-LINK--

-

Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

-

Zileuton's Mechanism of Action on 5-Lipoxygenase: A Technical Guide. (2025). Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--

-

What is Raloxifene (Selective Estrogen Receptor Modulator)? (2025, June 15). Dr.Oracle. Retrieved January 5, 2026, from --INVALID-LINK--

-

How Zileuton Works: A Deep Dive into Leukotriene Synthesis Inhibition. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

-

Pharmacology of Raloxifene (Evista) ; Overview, Mechanism of action, Side effects, Pharmacokinetics. (2024, November 21). YouTube. Retrieved January 5, 2026, from --INVALID-LINK--

-

The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. (2012). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

-

Synthesis of Raloxifene | Hazardous Reagent Substitution: A Pharmaceutical Perspective | Books Gateway. (2017, December 12). Retrieved January 5, 2026, from --INVALID-LINK--

-

Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (2025). Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--

-

Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. (n.d.). JOCPR. Retrieved January 5, 2026, from --INVALID-LINK--

-

RALOXIFENE - New Drug Approvals. (2020, December 4). Retrieved January 5, 2026, from --INVALID-LINK--

-

QSAR studies of benzofuran/benzothiophene biphenyl derivatives as inhibitors of PTPase-1B. (2011). PMC. Retrieved January 5, 2026, from --INVALID-LINK--

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). Taylor & Francis Online. Retrieved January 5, 2026, from --INVALID-LINK--

-

Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. (2007). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

-

Raloxifene hydrochloride synthesis. (n.d.). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--

-

AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

-

Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. (2022, July 15). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

-

Technical Support Center: Acylation of Benzo[b]thiophene. (2025). Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--

-

Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

-

Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (2013). PMC. Retrieved January 5, 2026, from --INVALID-LINK--

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). arkat usa. Retrieved January 5, 2026, from --INVALID-LINK--

-

A brief summary of structure–activity relationship for benzothiophene... (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

-

Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from --INVALID-LINK--

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10). Retrieved January 5, 2026, from --INVALID-LINK--

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025, August 9). Retrieved January 5, 2026, from --INVALID-LINK--

-

Experiment 1: Friedel-Crafts Acylation. (n.d.). umich.edu. Retrieved January 5, 2026, from --INVALID-LINK--

-

Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from --INVALID-LINK--

-

13 Friedel-Crafts Acylation. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

References

- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sertaconazole - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Zileuton? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]

- 6. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. websites.umich.edu [websites.umich.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Raloxifene - Wikipedia [en.wikipedia.org]

- 16. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]

- 19. Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. nbinno.com [nbinno.com]

- 22. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzothiophene Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged structure."[1][2] Its unique physicochemical properties, including lipophilicity and the ability to engage in various non-covalent interactions, have made it a versatile template for the design of a multitude of biologically active compounds.[3] This in-depth technical guide provides a comprehensive exploration of the biological significance of the benzothiophene core. We will delve into its diverse pharmacological activities, elucidate the mechanisms of action of key benzothiophene-containing drugs and clinical candidates, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the causality behind experimental choices and fostering the rational design of next-generation therapeutics based on this remarkable scaffold.

The Benzothiophene Scaffold: A Foundation for Diverse Biological Activity

The benzothiophene core, consisting of a benzene ring fused to a thiophene ring, provides a rigid and planar framework that is amenable to functionalization at multiple positions. This structural versatility allows for the fine-tuning of steric and electronic properties, enabling the optimization of interactions with a wide array of biological targets.[3] The sulfur atom within the thiophene ring is a key feature, capable of participating in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.[3]

The broad spectrum of biological activities exhibited by benzothiophene derivatives is a testament to the scaffold's privileged nature. These activities include, but are not limited to, anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, antidiabetic, and neuroprotective effects.[4][5][6] This remarkable diversity has led to the successful development of several marketed drugs and a plethora of compounds in various stages of clinical development.

Mechanisms of Action: How Benzothiophene Derivatives Exert Their Biological Effects

The therapeutic efficacy of benzothiophene-based compounds stems from their ability to modulate the activity of a wide range of biological targets. This section will explore the mechanisms of action of prominent benzothiophene derivatives across different therapeutic areas.

Anticancer Activity: Targeting Key Players in Cell Proliferation and Survival

Benzothiophene derivatives have demonstrated significant potential as anticancer agents by targeting various components of the cellular machinery essential for tumor growth and progression.

A significant number of benzothiophene-based compounds exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[7] Microtubules are critical for the formation of the mitotic spindle during cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

One notable example is a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives that have shown potent antiproliferative activity in the submicromolar range.[8]

Table 1: Antiproliferative and Tubulin Polymerization Inhibitory Activities of Representative Benzothiophene Analogs

| Compound | Cell Line | GI50 (nM)[7] | Tubulin Polymerization Inhibition IC50 (µM)[9] |

| Analog 5 | NCI-60 Panel | <10 | 1.7 |

| Analog 6 | NCI-60 Panel | <10 | 1.7 |

| Analog 13 | NCI-60 Panel | <10 | Not Reported |

Note: GI50 is the concentration required to inhibit cell growth by 50%.

The mechanism of action of these compounds often involves binding to the colchicine binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules.[7]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to determine the effect of benzothiophene derivatives on tubulin polymerization.[10]

Materials:

-

Purified tubulin (from bovine brain)

-

GTP (Guanosine-5'-triphosphate)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Fluorescent reporter dye (e.g., DAPI)

-

Test benzothiophene compounds dissolved in DMSO

-

96-well black microplates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of tubulin in polymerization buffer.

-

Prepare a stock solution of GTP in polymerization buffer.

-

Prepare serial dilutions of the test compounds in polymerization buffer. Ensure the final DMSO concentration is below 1%.

-

-

Assay Setup:

-

In a pre-chilled 96-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Add the fluorescent reporter dye to all wells.

-

Initiate the polymerization reaction by adding the tubulin and GTP solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes. The excitation and emission wavelengths will depend on the fluorescent dye used.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Benzothiophene derivatives have been developed as potent inhibitors of various kinases, including DYRK1A, DYRK1B, and mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][11][12]

DYRK1A/1B Inhibition and Apoptosis:

DYRK1A is a protein kinase implicated in both neurodevelopment and cancer.[13] Inhibition of DYRK1A can induce apoptosis in cancer cells through the modulation of signaling pathways such as the ASK1-JNK pathway.[14][15] Benzothiophene-based compounds have emerged as narrow-spectrum inhibitors of DYRK1A and DYRK1B.[11]

p38/MK2 Pathway and Inflammation:

The p38 MAPK/MK2 signaling pathway plays a critical role in the inflammatory response.[16][17] Benzothiophene derivatives have been identified as potent inhibitors of MK2, thereby blocking the production of pro-inflammatory cytokines like TNF-α.[1]

Table 2: Inhibitory Activity of a 5-hydroxybenzothiophene Derivative (16b) against Various Kinases [8][12][18]

| Kinase | IC50 (nM) |

| Clk4 | 11 |

| DRAK1 | 87 |

| Haspin | 125.7 |

| Clk1 | 163 |

| Dyrk1B | 284 |

| Dyrk1A | 353.3 |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the inhibitory activity of benzothiophene derivatives against a target kinase.[19]

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test benzothiophene compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compounds in kinase assay buffer.

-

Prepare a solution of the kinase and its substrate in kinase assay buffer.

-

Prepare the ATP solution in kinase assay buffer.

-

-

Kinase Reaction:

-

In the wells of a microplate, add the test compound dilutions.

-

Add the kinase/substrate mixture to each well.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

-

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control).

-

Normalize the data to the "no inhibitor" control (100% activity).

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzothiophene derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.[6]

Sertaconazole: A Dual-Action Antifungal

Sertaconazole is a topical antifungal agent that contains a benzothiophene ring. Its mechanism of action is twofold. Like other azole antifungals, it inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, by targeting the enzyme 14α-demethylase.[14] Additionally, the benzothiophene moiety is believed to mimic tryptophan, leading to the formation of pores in the fungal cell membrane and subsequent cell death.[14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of benzothiophene derivatives against microbial strains.[20]

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Bacterial or fungal cultures

-

Test benzothiophene compounds dissolved in DMSO

-

Standard antibiotics (e.g., ampicillin, fluconazole)

-

96-well microtiter plates

Procedure:

-

Preparation of Inoculum:

-

Grow the microbial strain in the appropriate broth to a standardized density (e.g., 0.5 McFarland standard).

-

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO).

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Zileuton: A 5-Lipoxygenase Inhibitor

Zileuton is an orally active inhibitor of 5-lipoxygenase, an enzyme that catalyzes the first step in the biosynthesis of leukotrienes.[16][19] Leukotrienes are potent inflammatory mediators involved in asthma and other inflammatory conditions. By inhibiting 5-lipoxygenase, Zileuton reduces the production of all leukotrienes, thereby exerting its anti-inflammatory effects.[17][19]

Neuroprotective Activity: Targeting Pathways in Neurodegenerative Diseases

Benzothiophene derivatives are being explored for the treatment of neurodegenerative disorders like Alzheimer's disease.

Cholinesterase Inhibition:

One of the therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. Benzothiophene-chalcone hybrids have been shown to inhibit both AChE and butyrylcholinesterase (BChE).[21]

Table 3: Cholinesterase Inhibitory Activity of a Benzothiophene-Chalcone Hybrid (Compound 5h) [21]

| Enzyme | IC50 (µM) |

| Acetylcholinesterase (AChE) | >100 |

| Butyrylcholinesterase (BChE) | 24.35 |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for measuring the inhibition of cholinesterase activity.[2][20][22][23]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test benzothiophene compounds dissolved in DMSO

-

96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Reagents:

-

Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the enzyme solution and the test compound dilutions.

-

Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate and DTNB solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Calculate the IC50 value from the dose-response curve.

-

Signaling Pathways and Structure-Activity Relationships: A Deeper Dive